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Compound of Interest

Compound Name: Ten01

Cat. No.: B15498392

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of Ten01, a potent and selective Janus kinase 1 (JAK1) inhibitor. The
information presented is intended to support further research and development efforts in the
field of kinase inhibitors.

Introduction

Ten01 is a novel small molecule inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-
STAT signaling pathway.[1] This pathway is crucial for mediating the signaling of numerous
cytokines and growth factors involved in inflammation and immune responses. Dysregulation of
the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making
JAK1 an attractive therapeutic target. Ten01 was discovered through a novel computational
approach involving a graph-based variational autoencoder for scaffold hopping, starting from
the known JAK1 inhibitor upadacitinib.[1]

Chemical Structure and Properties

The chemical structure of Ten01 is depicted below. It is a complex heterocyclic molecule with a
molecular formula of CisH20FsN4O and a molecular weight of 422.37 g/mol .

Chemical Structure of Ten01
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Physicochemical Properties

Detailed experimental data on the physicochemical properties of Ten01, such as solubility, pKa,
and logP, are not extensively available in the public domain. Computational predictions can
provide initial estimates for these properties and are valuable for guiding experimental design.

Property Predicted Value
Molecular Formula CisH20FsN4O
Molecular Weight 422.37 g/mol
logP Not available
Topological Polar Surface Area (TPSA) Not available
Hydrogen Bond Donors Not available
Hydrogen Bond Acceptors Not available
Rotatable Bonds Not available

Note: The lack of comprehensive experimental data highlights an area for future research.
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Biological Activity

TenO01 is a potent inhibitor of JAK1 kinase. The primary quantitative measure of its activity is
the half-maximal inhibitory concentration (ICso), which represents the concentration of the
inhibitor required to reduce the activity of the enzyme by 50%.

In Vitro Kinase Inhibition

The inhibitory activity of Ten01 and its diastereomer, Ten02, against JAK1 was determined
using an ADP-Glo™ kinase assay.[1]

Compound JAK1 ICso (nM)
TenO1 5.0
Ten02 (diastereomer) 16.8

These results demonstrate that Ten01 is a highly potent inhibitor of JAK1 in a biochemical
assay. The stereochemistry of the molecule significantly influences its inhibitory activity, with
Ten01 being more than three times as potent as its diastereomer.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research
findings. The following sections provide an overview of the methodologies used in the
discovery and initial characterization of Ten01.

Synthesis of Ten01

The synthesis of Ten01 was reported in the supplementary information of the primary research
article by Yu et al. (2021). While the specific document was not retrievable in the search, a
general synthetic scheme can be inferred from the structure of the final compound and
common medicinal chemistry practices. The synthesis likely involves a multi-step sequence to
construct the complex heterocyclic core, followed by the introduction of the side chains.
Researchers interested in synthesizing Ten01 should refer to the original publication for the
detailed procedure.
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JAK1 Kinase Inhibition Assay (ADP-Glo™)

The inhibitory activity of Ten01 against JAK1 was measured using a commercially available
ADP-GIlo™ Kinase Assay (Promega).[1] This luminescent assay quantifies the amount of ADP
produced during the kinase reaction. The following is a general protocol for this type of assay;
the specific conditions for Ten01 (e.g., enzyme and substrate concentrations) would be
optimized for the particular experimental setup.

Experimental Workflow for JAK1 Inhibition Assay

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b15498392?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.1c03613
https://www.benchchem.com/product/b15498392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15498392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Preparation

TenO1 Dilution Series JAK1 Enzyme Substrate & ATP

4 Kinase Reaction )

Combine Inhibitor,
Enzyme, Substrate, ATP
Cncubate at 30°C]

- J

4 Detection )

y

Add ADP-Glo™ Reagent
(Stops reaction, depletes ATP)
Incubate 40 min

Add Kinase Detection Reagent
(Converts ADP to ATP, generates light)
Gncubate 30-60 mir)
Gead Luminescence)

- J

Click to download full resolution via product page

A generalized workflow for determining kinase inhibition using the ADP-Glo™ assay.
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Materials:

e JAK1 enzyme (recombinant)

» Kinase substrate (e.g., a suitable peptide)
o Adenosine triphosphate (ATP)

e TenO01 (or other test compounds)

o ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)

o Assay plates (e.g., 384-well white plates)
e Luminometer
Procedure:

o Compound Preparation: Prepare a serial dilution of Ten01 in an appropriate solvent (e.g.,
DMSO) and then dilute further in the assay buffer.

¢ Kinase Reaction:

o

Add the diluted Ten01 solutions to the wells of the assay plate.

[¢]

Add the JAK1 enzyme to the wells.

[¢]

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

[e]

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60
minutes).

e ADP Detection:

o Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.
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o Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a
luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room
temperature.

» Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced and
thus to the kinase activity. The ICso value is determined by plotting the percentage of
inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable
dose-response curve.

Mechanism of Action and Signaling Pathway

Ten01 functions by inhibiting the catalytic activity of JAK1. JAK1 is a critical component of the
signaling pathways for a variety of cytokines. Upon cytokine binding to its receptor, JAKs
associated with the receptor are brought into close proximity, allowing them to trans-
phosphorylate and activate each other. The activated JAKs then phosphorylate the cytokine
receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT)
proteins. STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus
to regulate gene expression. By inhibiting JAK1, Ten01 blocks this signaling cascade, thereby
preventing the downstream effects of these cytokines.

JAK-STAT Signaling Pathway and Inhibition by Ten01
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TenO01 inhibits the JAK-STAT signaling pathway by blocking the activity of JAK1.
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Future Directions

Ten01 represents a promising lead compound for the development of novel therapies for
inflammatory and autoimmune diseases. Further research is warranted in several areas:

o Detailed Physicochemical Characterization: Experimental determination of solubility, stability,
and other physicochemical properties is crucial for formulation development.

¢ In Vitro ADME and Toxicity Profiling: Assessment of metabolic stability, potential for drug-
drug interactions, and cytotoxicity will provide a more complete picture of the compound's
drug-like properties.

« In Vivo Pharmacokinetics and Efficacy: Studies in animal models of disease are necessary to
evaluate the pharmacokinetic profile and therapeutic efficacy of Ten01.

o Selectivity Profiling: A comprehensive kinase panel screen would be valuable to confirm the
selectivity of Ten01 for JAK1 over other kinases, which is important for minimizing off-target
effects.

Conclusion

TenO01 is a potent and selective JAK1 inhibitor discovered through an innovative computational
chemistry approach. Its high in vitro potency makes it a valuable tool for studying the role of
JAK1 in various biological processes and a promising starting point for the development of new
therapeutic agents. This technical guide provides a summary of the currently available
information on Ten01 and highlights key areas for future investigation to fully elucidate its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15498392?utm_src=pdf-body
https://www.benchchem.com/product/b15498392?utm_src=pdf-body
https://www.benchchem.com/product/b15498392?utm_src=pdf-body
https://www.benchchem.com/product/b15498392?utm_src=pdf-body
https://www.benchchem.com/product/b15498392?utm_src=pdf-body
https://www.benchchem.com/product/b15498392?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acsomega.1c03613
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15498392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Ten01: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15498392#ten01-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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